molecular formula C7H6F4N2O B8610726 4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine CAS No. 97653-57-1

4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine

Cat. No.: B8610726
CAS No.: 97653-57-1
M. Wt: 210.13 g/mol
InChI Key: RDLMYHWIJLOSAJ-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C7H6F4N2O and its molecular weight is 210.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

97653-57-1

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

4-fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H6F4N2O/c1-3-12-5(8)4(7(9,10)11)6(13-3)14-2/h1-2H3

InChI Key

RDLMYHWIJLOSAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)F)C(F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction flask was loaded with 1,1,3,3,3-pentafluoro-2-trifluoromethylpropyl methyl ether (18.1 g), acetamidine hydrochloride (11.1 g), dichloroethane (78 ml), water (78 ml), and benzyltriethylammonium chloride (0.078 g), and cooled to 0° C. with stirring. To this mixture, a 17% aqueous solution of sodium hydroxide (93 g) was dropwise added in 1.5 hours, followed by stirring for 1 hour. Thereafter, the cooling was stopped, and an organic layer was separated from the reaction mixture at room temperature and condensed to give 4-fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)-pyrimidine (22 g). By GC/MS analysis, a molecular ion peak of 210 was confirmed for this compound.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
0.078 g
Type
catalyst
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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